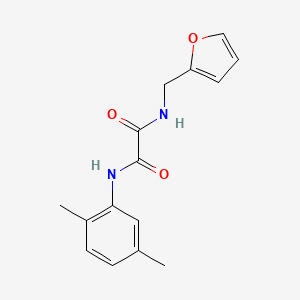
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine, also known as MPFP, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine involves its interaction with the sigma-1 receptor and the dopamine transporter. This compound binds to the sigma-1 receptor, which leads to the modulation of various signaling pathways, including the ERK/MAPK and PI3K/Akt pathways. This results in the activation of various downstream targets, including the NMDA receptor, which is involved in learning and memory. This compound also inhibits the activity of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various neurodegenerative disorders, including Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a potent modulator of various signaling pathways. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. One of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
将来の方向性
There are several future directions for the research on 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine, including the development of more potent and selective sigma-1 receptor modulators. This compound could also be used as a tool compound to study the role of the sigma-1 receptor in various physiological processes. Additionally, this compound could be used in the development of novel therapeutics for various neurological disorders, including depression, anxiety, and addiction.
合成法
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine can be synthesized using a multi-step process involving the reaction of 5-methyl-2-furan carboxylic acid with 2-phenylethylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained by the reaction of the resulting amine with 4-methyl-2-pentanone.
科学的研究の応用
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine has been extensively studied for its potential applications in various fields, including neuroscience, drug discovery, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation. This compound has also been found to modulate the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes this compound a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and addiction.
特性
IUPAC Name |
4-methyl-4-(5-methylfuran-2-yl)-N-(2-phenylethyl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-15(20-13-12-17-8-6-5-7-9-17)14-19(3,4)18-11-10-16(2)21-18/h5-11,15,20H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJUFFMOXHOUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)

![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)


![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)
![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)
![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)

